molecular formula C12H16N6O2 B10908968 5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole

5-[(2E)-2-(3-methoxy-4-propoxybenzylidene)hydrazinyl]-1H-tetrazole

Cat. No.: B10908968
M. Wt: 276.29 g/mol
InChI Key: IYYPCZAWSUKDRC-MDWZMJQESA-N
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Description

3-METHOXY-4-PROPOXYBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with methoxy and propoxy groups, and a hydrazone linkage to a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-4-PROPOXYBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE typically involves a multi-step process. The initial step often includes the preparation of 3-METHOXY-4-PROPOXYBENZALDEHYDE, which can be synthesized through the reaction of 3-methoxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate . The resulting product is then subjected to hydrazone formation by reacting with 1H-1,2,3,4-tetrazole-5-carbohydrazide under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-4-PROPOXYBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-METHOXY-4-PROPOXYBENZALDEHYDE 1-(1H-1,2,3,4-TETRAAZOL-5-YL)HYDRAZONE involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The hydrazone linkage and tetrazole ring are key structural features that contribute to its binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C12H16N6O2

Molecular Weight

276.29 g/mol

IUPAC Name

N-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-2H-tetrazol-5-amine

InChI

InChI=1S/C12H16N6O2/c1-3-6-20-10-5-4-9(7-11(10)19-2)8-13-14-12-15-17-18-16-12/h4-5,7-8H,3,6H2,1-2H3,(H2,14,15,16,17,18)/b13-8+

InChI Key

IYYPCZAWSUKDRC-MDWZMJQESA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC2=NNN=N2)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC2=NNN=N2)OC

Origin of Product

United States

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